molecular formula C11H14N2O2S B2499782 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide CAS No. 1421525-95-2

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide

Cat. No.: B2499782
CAS No.: 1421525-95-2
M. Wt: 238.31
InChI Key: SDZMFBBMYKOYFQ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide: is a heterocyclic compound that features a pyrano-thiazole core structure

Mechanism of Action

Target of Action

The primary targets of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide typically involves the reaction of a thiazole derivative with a pyran ring precursor One common method involves the cyclization of a thiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrano-thiazole core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyran ring, potentially leading to the formation of dihydropyran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyran derivatives.

    Substitution: Various substituted thiazole and pyran derivatives.

Scientific Research Applications

Chemistry: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of significant interest. It may act as an inhibitor of specific enzymes or receptors, making it a potential therapeutic agent for various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), exhibit similar chemical properties.

    Pyran Derivatives: Compounds with a pyran ring, such as coumarins, share some structural similarities.

Uniqueness: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is unique due to its combined pyrano-thiazole structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-3-4-10(14)13-11-12-8-5-6-15-7-9(8)16-11/h2H,1,3-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZMFBBMYKOYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=NC2=C(S1)COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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